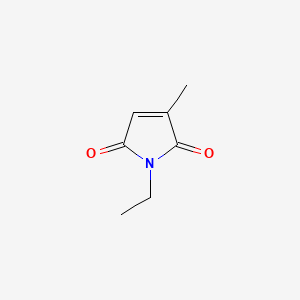

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-ethyl-3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHIHGVHWGKXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185142 | |

| Record name | Maleimide, N-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31217-72-8 | |

| Record name | Maleimide, N-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031217728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, N-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Reaction of N-Substituted Amidrazones with Cyclic Anhydrides

One robust method for synthesizing pyrrole-2,5-dione derivatives, including compounds structurally similar to 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, involves the reaction of N3-substituted amidrazones with cyclic anhydrides such as 2,3-dimethylmaleic anhydride. This approach was extensively studied in a 2022 molecular synthesis study.

- Reactants: N3-substituted amidrazones (various R groups) and 2,3-dimethylmaleic anhydride.

- Solvents: Toluene, chloroform, or diethyl ether.

- Conditions: Two main protocols are applied:

- Method A: Room temperature reaction for 2–21 days.

- Method B: Heating at the boiling point of the solvent (toluene or chloroform) for approximately 5 hours.

- Yields: High yields (75–95%) are typically obtained under reflux conditions in chloroform or toluene.

- Purification: The products precipitate as solids, which are filtered and purified by crystallization from ethanol.

- Reaction specificity: The reaction selectively forms 1H-pyrrole-2,5-dione derivatives, avoiding formation of other heterocyclic byproducts under these conditions.

Table 1: Reaction conditions and yields for pyrrole-2,5-dione derivatives synthesis

| Compound | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2a–2c, 2e–2f | Toluene, Chloroform, Diethyl ether | Boiling point of solvent (reflux) | 5 h | 75–95 | Best yields at reflux |

| 2d | Diethyl ether | Room temperature | 2–21 days | Moderate | Lower yield, possibly due to steric hindrance |

This method relies on the electrophilic nature of the cyclic anhydride and the nucleophilicity of the amidrazone nitrogen, facilitating ring closure to the pyrrole-2,5-dione core.

Paal-Knorr Pyrrole Synthesis Adaptations

The classical Paal-Knorr synthesis is a well-established route to pyrroles, involving the cyclization of 1,4-dicarbonyl compounds with primary amines or ammonia. For derivatives like this compound, analogous strategies can be employed, starting from appropriate 1,4-dicarbonyl precursors and ethyl- or methyl-substituted amines.

- Starting materials: 1,4-dicarbonyl compounds (e.g., maleic anhydride derivatives) and primary amines.

- Reaction conditions: Typically mild acidic or neutral conditions, with temperature control to optimize cyclization.

- Applications: This method is versatile and can be adapted to introduce various substituents on the pyrrole ring.

- Analytical verification: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm product identity and purity.

While this method is more general, it provides a foundation for synthesizing pyrrole-2,5-dione derivatives with specific alkyl substitutions such as ethyl and methyl groups.

Chemoselective Ring Closure via Regioselective Reduction and Intramolecular Cyclization

Another sophisticated synthetic route involves the regioselective reduction of maleimide derivatives followed by acid-catalyzed enolization and intramolecular dehydrative cyclization to form the pyrrole-2,5-dione ring system.

- Step 1: Starting from methylmaleic anhydride, condensation with an amino alcohol forms an imide intermediate.

- Step 2: Regioselective reduction of the imide with diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) yields a lactamol intermediate.

- Step 3: Further reduction and oxidation steps convert the lactamol to a lactam aldehyde.

- Step 4: Acid-catalyzed intramolecular dehydrative cyclization (e.g., using p-toluenesulfonic acid in toluene at 60 °C) yields the target pyrrole-2,5-dione derivative.

- Yields: Overall yields for such multi-step sequences can reach approximately 29% for the final product.

- Selectivity: The reaction conditions favor intramolecular cyclization over competing intermolecular aldol condensations, enabling chemoselective formation of the pyrrole-2,5-dione ring.

Table 2: Summary of key steps and yields in chemoselective ring closure synthesis

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Imide formation | Condensation | Amino alcohol, refluxing toluene | ~90 | High yield imide intermediate |

| Regioselective reduction | DIBAL-H reduction | -78 °C | ~88 | Mixture of regioisomers formed |

| Further reduction & oxidation | BF3·OEt2 – Et3SiH reduction + PCC oxidation | Room temp to 60 °C | 70–80 | Lactam aldehyde intermediate |

| Acid-catalyzed cyclization | Intramolecular dehydrative cyclization | p-TSA, toluene, 60 °C | ~63 | Target pyrrole-2,5-dione formed |

This method is valuable for synthesizing complex pyrrole-2,5-dione derivatives with controlled regio- and chemoselectivity.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidrazone + cyclic anhydride reaction | N3-substituted amidrazones + 2,3-dimethylmaleic anhydride | Room temp to reflux in organic solvents | 75–95% | High yield, selective formation | Long reaction time at RT |

| Paal-Knorr synthesis | 1,4-dicarbonyl + primary amine | Mild acidic or neutral, temp controlled | Variable | Versatile, classical method | May require optimization for specific substitutions |

| Chemoselective ring closure | Methylmaleic anhydride derivatives + amino alcohols | Multi-step, low temp reductions, acid catalysis | ~29% overall | High selectivity, suitable for complex targets | Multi-step, moderate overall yield |

Research Findings and Notes

- The reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride exclusively yields 1H-pyrrole-2,5-dione derivatives, demonstrating a unique reactivity pattern distinct from maleic anhydride itself, which tends to form other heterocycles under similar conditions.

- Solvent choice and temperature critically influence reaction rates and yields; refluxing in chloroform or toluene significantly shortens reaction time and improves yields compared to room temperature reactions.

- The chemoselective ring closure method allows for regioselective synthesis of complex pyrrole-2,5-dione derivatives, useful in natural product synthesis, but requires careful control of reduction and cyclization steps.

- Analytical techniques such as 1H and 13C NMR, 2D NMR (HMQC, HMBC), mass spectrometry, and IR spectroscopy are essential for structural confirmation and purity assessment throughout these synthetic procedures.

Chemical Reactions Analysis

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Michael Addition: It acts as a Michael acceptor, adding nucleophiles such as thiols.

Diels-Alder Reaction: It can react with dienes such as cyclopentadiene or furan to form adducts, which can then be polymerized via ring-opening metathesis polymerization.

Hydrolysis: At more alkaline pH, it may undergo hydrolysis.

Common reagents used in these reactions include thiols, amines, and dienes. Major products formed from these reactions include thioethers and cyclic olefins.

Scientific Research Applications

Pharmaceutical Applications

1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for diverse modifications that enhance therapeutic efficacy.

Case Studies

- Antidiabetic Activity : Derivatives of this compound have been synthesized and evaluated for their ability to reduce blood sugar levels. Studies indicate that specific substitutions on the pyrrole ring can enhance antihyperglycemic activity .

- Anxiolytic Effects : Research has shown that derivatives exhibit potential anxiolytic properties, making them candidates for anxiety disorder treatments .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer in the production of polymers with desirable properties such as high thermal stability and dielectric constants.

Applications in Material Science

- Thermal Stability : Polymers derived from this compound demonstrate enhanced thermal stability compared to traditional materials.

- Dielectric Properties : The compound's incorporation into polymer matrices improves dielectric performance, making it suitable for electronic applications.

Biological Research

The compound is widely used in biological studies due to its ability to modify thiol groups in proteins and peptides. This property is crucial for understanding enzyme mechanisms and protein interactions.

Data Table: Biological Activities

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its reactivity toward thiols. It acts as a Michael acceptor, forming a strong C-S bond with thiol groups in proteins and peptides. This reaction is virtually irreversible and can inhibit the activity of cysteine peptidases by alkylating the active site thiol group . It also blocks vesicular transport and inhibits deubiquitinating enzymes .

Comparison with Similar Compounds

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other N-substituted maleimides, such as N-(1-phenylethyl)maleimide. While both compounds are used for derivatization of biological thiols, N-(1-phenylethyl)maleimide provides better ionization of thiols but leads to more extensive side reactions . Other similar compounds include N-methylmaleimide and N-phenylmaleimide, which also exhibit antimicrobial and cytostatic activity .

Biological Activity

1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as N-ethyl-2-methylmaleimide (N-EMM), is a five-membered cyclic compound that has gained attention for its diverse biological activities and applications in bioconjugation. Its unique structure, characterized by a pyrrole ring with two carbonyl groups, contributes to its reactivity and potential therapeutic uses. This article delves into the biological activity of N-EMM, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₉NO₂

- Molecular Weight : 139.15 g/mol

- Structure : The compound features an ethyl group and a methyl group attached to the nitrogen atom of the pyrrole ring, enhancing its chemical properties and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Reactivity with Thiols : N-EMM reacts readily with thiol groups found in many biomolecules, forming stable covalent bonds. This property is instrumental in bioconjugation techniques used to link biomolecules such as proteins and antibodies to other molecules or surfaces.

-

Potential Therapeutic Applications :

- Anxiolytic Effects : Studies have shown that derivatives of pyrrole compounds exhibit anxiolytic activity. For instance, a substituted pyrroldione demonstrated significant anxiolytic effects in animal models at low doses .

- CNS Activity : In vivo evaluations have indicated that certain substituted pyrroldiones can exhibit central nervous system (CNS) depressant activity. These findings suggest potential applications in treating anxiety disorders .

Anxiolytic Activity Evaluation

In a study evaluating various substituted 1H-pyrrole-2,5-diones for their anxiolytic properties, one compound (designated as 2p) showed promising results. The evaluation involved:

- Methods : The light/dark box and elevated plus-maze assays were employed to assess anxiety-like behavior in rodents.

- Results : At doses of 100 µg/kg and 1 mg/kg, compound 2p displayed significant anxiolytic effects comparable to diazepam at 2 mg/kg. Notably, while the time spent in the open arms increased with dose, the number of entries did not significantly change, indicating a potential muscle relaxant effect .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 1-Methyl-1H-pyrrole-2,5-dione | C₅H₅NO₂ | 0.90 | Lacks ethyl substituent; simpler structure |

| 1-(tert-butyl)-1H-pyrrole-2,5-dione | C₇H₉NO₂ | 0.88 | Contains a tert-butyl group; sterically bulkier |

| 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione | C₉H₁₃N₂O₂ | 0.85 | Additional amino group; potential for biological activity |

| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | C₇H₉NO₃ | 0.76 | Contains a dioxo group; different reactivity |

The interactions between N-EMM and biological macromolecules are crucial for understanding its mechanism of action. The ability of N-EMM to form covalent bonds with thiols allows it to modify proteins and other biomolecules effectively. This modification can lead to changes in biological activity and stability, making it a valuable tool in drug development and biomolecular research .

Q & A

Q. What are the established synthetic routes for 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursor molecules, such as substituted maleimides or β-ketoamides. Key steps include:

- Cyclization : Use of NaOH or KOH in ethanol/water mixtures at reflux temperatures (60–80°C) to promote intramolecular cyclization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

- Optimization : Statistical design of experiments (DoE) can minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, solvent ratio) to maximize yield .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra should confirm the presence of the ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.1–2.3 ppm, singlet) groups, as well as the pyrrolidine-dione backbone (δ 3.0–3.5 ppm for CH groups adjacent to carbonyls) .

- Infrared Spectroscopy (FTIR) : Stretching vibrations at ~1700 cm (C=O) and ~1200 cm (C-N) confirm the lactam structure .

- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (CHNO) ensures purity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediates and transition states. For example, the ICReDD approach combines reaction path searches (via GRRM or AFIR algorithms) with experimental validation to identify energetically favorable pathways .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents, catalysts, or temperatures. This reduces reliance on trial-and-error experimentation .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Feedback Loops : Integrate experimental results (e.g., unexpected byproducts) into computational models to refine predictions. For example, discrepancies in reaction yields may arise from unaccounted solvent effects, which can be incorporated into DFT calculations .

- Sensitivity Analysis : Evaluate the impact of variables (e.g., steric hindrance from the ethyl group) on reaction outcomes using multivariate statistical tools .

Q. How can this compound be functionalized for applications in materials science?

- Methodological Answer :

- Electron-Deficient Core : The dione moiety acts as an electron acceptor, making it suitable for conjugated polymers. Functionalize via:

- N-Substitution : Introduce aryl or alkyl groups at the nitrogen atom to modulate solubility (e.g., via Ullmann coupling) .

- Ring-Opening Reactions : React with nucleophiles (e.g., amines) to form imide derivatives for optoelectronic applications .

- Characterization : Use cyclic voltammetry to assess redox behavior and UV-vis spectroscopy to evaluate bandgap tuning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.